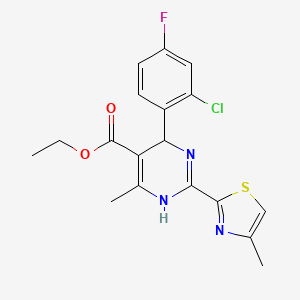
Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(4-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32068419 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32068419 typically involves a series of well-defined chemical reactions. One common method includes the reaction of a triazolo ring compound with methanesulfonate under controlled conditions . The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
For industrial-scale production, the preparation method is optimized for large-scale synthesis. The process is designed to be simple and easy to implement, ensuring good solubility and stability of the final product . This makes it suitable for mass production and storage, facilitating its use in various applications.
Chemical Reactions Analysis
Types of Reactions
MFCD32068419 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in the reduction of its oxidation state.
Substitution: This involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
The reactions involving MFCD32068419 typically use common reagents such as oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.
Scientific Research Applications
MFCD32068419 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: MFCD32068419 is used in the production of various industrial products due to its stability and reactivity
Mechanism of Action
The mechanism of action of MFCD32068419 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
MFCD32068419 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Triazolo ring compounds: These compounds share a similar core structure but may differ in their functional groups and reactivity.
Methanesulfonate derivatives: These compounds have similar chemical properties but may vary in their specific applications and effects .
Properties
Molecular Formula |
C18H17ClFN3O2S |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
ethyl 4-(2-chloro-4-fluorophenyl)-6-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H17ClFN3O2S/c1-4-25-18(24)14-10(3)22-16(17-21-9(2)8-26-17)23-15(14)12-6-5-11(20)7-13(12)19/h5-8,15H,4H2,1-3H3,(H,22,23) |
InChI Key |
VNQKKRRPDNVDCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=NC(=CS3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















